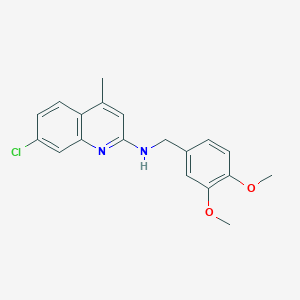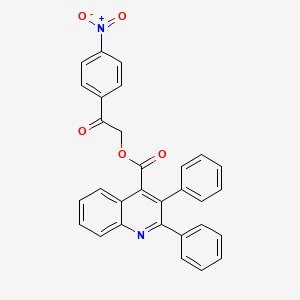
7-chloro-N-(3,4-dimethoxybenzyl)-4-methyl-2-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-N-(3,4-dimethoxybenzyl)-4-methyl-2-quinolinamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, including its ability to interact with various receptors in the body. In
Mecanismo De Acción
The mechanism of action of 7-chloro-N-(3,4-dimethoxybenzyl)-4-methyl-2-quinolinamine involves its interaction with various receptors in the body. This includes its interaction with serotonin receptors in the brain, which has been linked to its potential use in the treatment of depression and anxiety. Additionally, this compound has been found to have anti-cancer properties, which are believed to be due to its ability to inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
7-chloro-N-(3,4-dimethoxybenzyl)-4-methyl-2-quinolinamine has a wide range of biochemical and physiological effects. Some of these effects include:
1. Interacting with serotonin receptors in the brain, which has been linked to its potential use in the treatment of depression and anxiety.
2. Inhibiting the growth of cancer cells, which has potential applications in cancer research.
3. Interacting with various receptors in the body, which has potential applications in the treatment of various other diseases and disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
There are several advantages and limitations associated with the use of 7-chloro-N-(3,4-dimethoxybenzyl)-4-methyl-2-quinolinamine in lab experiments. Some of the advantages include:
1. High purity and high yield of the final product, which makes it easier to work with in lab experiments.
2. Wide range of biochemical and physiological effects, which makes it useful for studying various aspects of the body.
Some of the limitations associated with the use of this compound in lab experiments include:
1. Limited availability, which can make it difficult to obtain for some researchers.
2. Potential toxicity, which requires careful handling and monitoring in lab experiments.
Direcciones Futuras
There are several future directions for the study of 7-chloro-N-(3,4-dimethoxybenzyl)-4-methyl-2-quinolinamine. Some of these directions include:
1. Further studies on its potential use in the treatment of depression and anxiety.
2. Further studies on its anti-cancer properties and potential use in cancer research.
3. Studies on its potential use in the treatment of other diseases and disorders, such as Alzheimer's disease and Parkinson's disease.
4. Development of new synthesis methods to improve the yield and purity of the final product.
5. Studies on the potential toxicity of this compound and ways to mitigate any potential risks associated with its use.
Métodos De Síntesis
The synthesis of 7-chloro-N-(3,4-dimethoxybenzyl)-4-methyl-2-quinolinamine involves a multistep process that starts with the reaction of 4-methylquinoline with chloroacetyl chloride. The resulting product is then reacted with 3,4-dimethoxybenzylamine to form the final product. This synthesis method has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
7-chloro-N-(3,4-dimethoxybenzyl)-4-methyl-2-quinolinamine has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, including its ability to interact with various receptors in the body. Some of the key scientific research applications of this compound include:
1. Neuropharmacology: 7-chloro-N-(3,4-dimethoxybenzyl)-4-methyl-2-quinolinamine has been found to interact with various receptors in the brain, including serotonin receptors. This has led to its potential use in the treatment of various neurological disorders, including depression and anxiety.
2. Cancer Research: 7-chloro-N-(3,4-dimethoxybenzyl)-4-methyl-2-quinolinamine has been found to have anti-cancer properties. This has led to its potential use in the treatment of various types of cancer, including breast cancer and colon cancer.
Propiedades
IUPAC Name |
7-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-12-8-19(22-16-10-14(20)5-6-15(12)16)21-11-13-4-7-17(23-2)18(9-13)24-3/h4-10H,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHYXQJVWVOTET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B5031175.png)



![N~2~-(3,5-dimethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5031216.png)
![1,4-diacetyl-3,6-dinitrotetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5031223.png)

![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5031238.png)
![1-(4-chlorophenyl)-4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5031240.png)


![6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5031271.png)
![4-[(4-phenyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5031281.png)
![4-[(5,8-dimethoxy-4-methyl-2-quinolinyl)amino]cyclohexanol](/img/structure/B5031287.png)